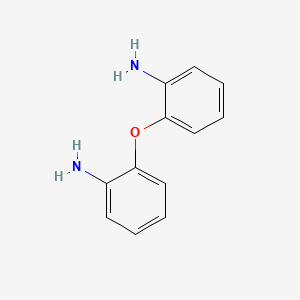

2,2'-Oxydianiline

Overview

Description

2,2’-Oxydianiline is a useful research chemical . It is a white to tan powder or crystals .

Synthesis Analysis

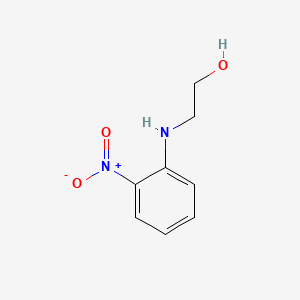

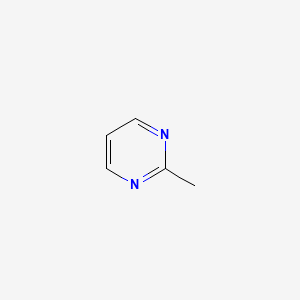

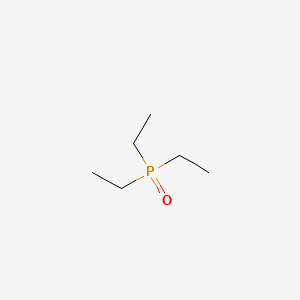

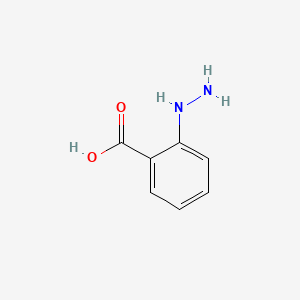

2,2’-Oxydianiline can be synthesized using 4,4-oxydianiline as the starting material . Other methods include the use of hydrogen chloride and iron in water for 24 hours at reflux conditions, and the use of potassium carbonate, 1,2-bis-(diphenylphosphino)ethane, bis(pinacol)diborane, and copper dichloride in N,N-dimethyl-formamide at 140℃ for 10 hours .Molecular Structure Analysis

2,2’-Oxydianiline contains a total of 28 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 primary amines (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

2,2’-Oxydianiline has a boiling point of 328.2±27.0 °C at 760 mmHg, a vapor pressure of 0.0±0.7 mmHg at 25°C, an enthalpy of vaporization of 57.1±3.0 kJ/mol, and a flash point of 163.4±17.4 °C . It has a density of 1.2±0.1 g/cm3, a molar refractivity of 61.2±0.3 cm3, and a molar volume of 164.6±3.0 cm3 .Scientific Research Applications

Chemical Synthesis

“2,2’-Oxydianiline” is a chemical compound with the formula O(C6H4NH2)2 . It is used in various chemical synthesis processes due to its unique structure and properties .

Production of Polyimides

One of the significant applications of “2,2’-Oxydianiline” is in the production of polyimides . Polyimides are a type of polymer that is known for their high heat resistance, excellent mechanical properties, and good chemical resistance .

Fluorinated Polyimides

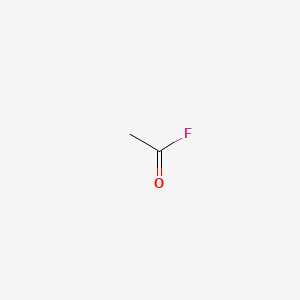

“2,2’-Oxydianiline” is also used in the production of fluorinated polyimides . These are a special type of polyimides that contain fluorine atoms, which gives them unique properties such as low dielectric constant, high thermal stability, and excellent chemical resistance .

Schiff-base Macrocycles

“2,2’-Oxydianiline” is used in the synthesis of Schiff-base macrocycles . These macrocycles have various applications in fields like catalysis, material science, and medicinal chemistry .

Iron Complexes

Iron complexes of Schiff-base macrocycles derived from “2,2’-Oxydianiline” have been studied for their potential applications . These complexes can exhibit interesting magnetic properties and can be used in the field of molecular magnetism .

Research and Development

“2,2’-Oxydianiline” is widely used in research and development. It is used in various scientific experiments and studies due to its unique chemical properties .

Safety and Hazards

2,2’-Oxydianiline is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing dust, ensure adequate ventilation, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name |

2-(2-aminophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJFAKBEASOYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332570 | |

| Record name | 2,2'-Oxydianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24878-25-9 | |

| Record name | 2,2'-Oxydianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Oxydianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 2,2'-oxydianiline and how is it often utilized in research?

A1: 2,2'-Oxydianiline, also known as 2-aminophenylether, is an organic compound with the molecular formula (C6H4NH2)2O. Its molecular weight is 200.24 g/mol. This compound is frequently employed as a building block in the synthesis of Schiff-base macrocycles. [, , ] These macrocycles are formed through the reaction of 2,2'-oxydianiline with various dicarboxylic acids or their derivatives. The resulting macrocyclic structures have shown potential in coordination chemistry and catalysis. [, ]

Q2: How does the structure of 2,2'-oxydianiline-derived Schiff-base macrocycles affect their catalytic activity in ring-opening polymerization?

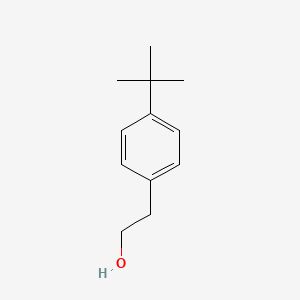

A2: Research indicates that the substituents on the phenolic component of the Schiff-base macrocycles significantly influence the catalytic activity of their organoaluminium complexes in the ring-opening polymerization (ROP) of ε-caprolactone and rac-lactide. [] For instance, complexes with bulky t-butyl groups on the phenolic ring exhibited higher catalytic activity compared to those with methyl or chloro substituents. This difference in activity can be attributed to steric factors, where bulkier substituents might create a more accessible catalytic site for monomer coordination and insertion. []

Q3: Can 2,2'-oxydianiline act as a ligand in metal complexes, and if so, what applications might these complexes have?

A3: Yes, 2,2'-oxydianiline can act as a ligand in metal complexes. It can form both bis(imido) and chelating amine/imido complexes with molybdenum. [] These complexes, particularly the molybdenum(VI) bis(imido) complex, have shown promising activity as catalysts for the ring-opening polymerization of ε-caprolactone. [] The polymerization reactions, conducted at elevated temperatures, exhibited good conversion rates and demonstrated a living polymerization mechanism, indicating potential for controlled polymer synthesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.